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Compound of Interest

Compound Name: Phenylpyropene A

Cat. No.: B1249197 Get Quote

An In-depth Guide for Researchers, Scientists, and Drug Development Professionals

The term "Phenylpyropene A" does not correspond to a recognized chemical compound in

scientific literature. It is likely a misnomer for compounds belonging to the phenylpropene class.

Phenylpropenes are a diverse group of organic compounds characterized by a phenyl ring

attached to a propene chain.[1] They are of significant interest in chemical and pharmaceutical

research due to their varied biological activities and presence in numerous natural products.

This guide provides a detailed overview of the chemical structures and spectroscopic data for

key phenylpropene isomers: allylbenzene, anethole, and 2-phenylpropene.

Chemical Structures
The fundamental structure of phenylpropene consists of a C6H5- group bonded to a three-

carbon unsaturated chain (C3H5). The position of the double bond in the propene chain and

the substitution pattern on the phenyl ring give rise to numerous isomers.[1]

Allylbenzene (3-Phenyl-1-propene): Features a phenyl group attached to the terminal carbon of

the allyl group.[2]

Anethole (1-methoxy-4-(prop-1-en-1-yl)benzene): A substituted phenylpropene with a methoxy

group on the phenyl ring. It exists as cis (Z) and trans (E) isomers, with the trans isomer being

more common.[3]
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2-Phenylpropene (α-Methylstyrene): Characterized by a phenyl group attached to the second

carbon of the propene chain.[4]

Spectroscopic Data
The following tables summarize the Nuclear Magnetic Resonance (NMR) and Mass

Spectrometry (MS) data for the aforementioned phenylpropene isomers.

Allylbenzene
Table 1: NMR Spectroscopic Data for Allylbenzene (C₉H₁₀)

¹H NMR

(CDCl₃)

Chemical Shift

(δ) ppm
Multiplicity

Coupling

Constant (J) Hz
Assignment

Aromatic-H 7.35 - 7.15 m 5H

Vinylic-H 6.05 - 5.85 m 1H

Vinylic-H 5.15 - 5.05 m 2H

Allylic-H 3.40 d 6.7 2H

¹³C NMR (CDCl₃) Chemical Shift (δ) ppm Assignment

Aromatic C 140.4 C-ipso

Vinylic CH 137.8 -CH=

Aromatic CH 128.5 C-ortho, C-meta

Aromatic CH 126.1 C-para

Vinylic CH₂ 115.7 =CH₂

Allylic CH₂ 40.1 -CH₂-

Data sourced from publicly available spectral databases.

Table 2: Mass Spectrometry Data for Allylbenzene (C₉H₁₀)
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Technique m/z
Relative Intensity

(%)
Assignment

EI-MS 118 83 [M]⁺

117 100 [M-H]⁺

91 34 [C₇H₇]⁺

65 10 [C₅H₅]⁺

Data sourced from NIST Mass Spectrometry Data Center.[5]

Anethole (trans-isomer)
Table 3: NMR Spectroscopic Data for trans-Anethole (C₁₀H₁₂O)

¹H NMR

(CDCl₃)

Chemical Shift

(δ) ppm
Multiplicity

Coupling

Constant (J) Hz
Assignment

Aromatic-H 7.26 d 8.8 2H

Aromatic-H 6.84 d 8.8 2H

Vinylic-H 6.37 dq 15.7, 1.5 1H

Vinylic-H 6.09 dq 15.7, 6.6 1H

Methoxy-H 3.79 s 3H

Methyl-H 1.85 dd 6.6, 1.5 3H

Data sourced from various literature sources.[6][7]
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¹³C NMR (CDCl₃) Chemical Shift (δ) ppm Assignment

Aromatic C-O 158.7 C-para

Aromatic C 130.9 C-ipso

Vinylic CH 130.4 Ar-CH=

Aromatic CH 126.8 C-ortho

Vinylic CH 125.1 =CH-CH₃

Aromatic CH 113.8 C-meta

Methoxy CH₃ 55.2 -OCH₃

Methyl CH₃ 18.3 =CH-CH₃

Data sourced from various literature sources.[6][8]

Table 4: Mass Spectrometry Data for Anethole (C₁₀H₁₂O)

Technique m/z
Relative Intensity

(%)
Assignment

EI-MS 148 100 [M]⁺

133 30 [M-CH₃]⁺

117 45 [M-OCH₃]⁺

105 25 [M-C₃H₇]⁺

91 20 [C₇H₇]⁺

77 25 [C₆H₅]⁺

Data sourced from NIST Mass Spectrometry Data Center and other literature.[9][10]

2-Phenylpropene
Table 5: NMR Spectroscopic Data for 2-Phenylpropene (C₉H₁₀)
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¹H NMR (CDCl₃)
Chemical Shift (δ)

ppm
Multiplicity Assignment

Aromatic-H 7.45 - 7.20 m 5H

Vinylic-H 5.38 s 1H

Vinylic-H 5.10 s 1H

Methyl-H 2.15 s 3H

Data sourced from publicly available spectral databases.[11]

¹³C NMR (CDCl₃) Chemical Shift (δ) ppm Assignment

Vinylic C 149.8 =C(Ph)CH₃

Aromatic C 141.6 C-ipso

Aromatic CH 128.2 C-ortho, C-meta

Aromatic CH 127.4 C-para

Aromatic CH 126.1

Vinylic CH₂ 113.0 =CH₂

Methyl CH₃ 24.3 -CH₃

Data sourced from publicly available spectral databases.

Table 6: Mass Spectrometry Data for 2-Phenylpropene (C₉H₁₀)
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Technique m/z
Relative Intensity

(%)
Assignment

EI-MS 118 100 [M]⁺

117 63 [M-H]⁺

103 45 [M-CH₃]⁺

91 17 [C₇H₇]⁺

78 29 [C₆H₆]⁺

77 19 [C₆H₅]⁺

Data sourced from publicly available spectral databases.[11]

Experimental Protocols
Nuclear Magnetic Resonance (NMR) Spectroscopy
A general protocol for acquiring ¹H and ¹³C NMR spectra of small organic molecules like

phenylpropenes is as follows:

Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in 0.5-0.7 mL

of a deuterated solvent (e.g., CDCl₃, DMSO-d₆, C₆D₆) in a 5 mm NMR tube. The choice of

solvent depends on the solubility of the analyte and should not have signals that overlap with

key analyte resonances.

Instrumentation: Utilize a high-field NMR spectrometer (e.g., 300, 400, 500 MHz or higher).

¹H NMR Acquisition:

Tune and shim the spectrometer to optimize the magnetic field homogeneity.

Acquire a standard one-dimensional proton spectrum using a pulse sequence such as a

simple pulse-acquire (zg).

Set appropriate parameters including spectral width, acquisition time, relaxation delay, and

number of scans to achieve adequate signal-to-noise.
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Process the data by applying Fourier transformation, phase correction, and baseline

correction.

Calibrate the chemical shift scale using the residual solvent peak or an internal standard

like tetramethylsilane (TMS).

¹³C NMR Acquisition:

Acquire a standard one-dimensional carbon spectrum with proton decoupling (e.g.,

zgpg30).

Use a wider spectral width compared to ¹H NMR.

A greater number of scans is typically required due to the lower natural abundance of ¹³C

and its smaller gyromagnetic ratio.

Process the data similarly to the ¹H NMR spectrum.

Electron Ionization Mass Spectrometry (EI-MS)
A typical protocol for EI-MS analysis, often coupled with Gas Chromatography (GC), is as

follows:

Sample Introduction:

Prepare a dilute solution of the sample in a volatile organic solvent (e.g., dichloromethane,

hexane, ethyl acetate).

Inject a small volume (e.g., 1 µL) into the GC-MS system. The GC column separates the

components of the sample before they enter the mass spectrometer.

Ionization:

In the ion source, the sample molecules are bombarded with a high-energy electron beam

(typically 70 eV). This causes the molecule to lose an electron, forming a molecular ion

(M⁺), and to fragment in a characteristic pattern.

Mass Analysis:
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The resulting ions are accelerated and separated based on their mass-to-charge ratio

(m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).

Detection:

An electron multiplier or similar detector records the abundance of ions at each m/z value.

Data Analysis:

The resulting mass spectrum is a plot of relative ion abundance versus m/z. The molecular

ion peak confirms the molecular weight of the compound, and the fragmentation pattern

provides structural information.

Phenylpropanoid Biosynthesis Pathway
Phenylpropenes are synthesized in plants via the phenylpropanoid pathway, which starts from

the amino acid phenylalanine.[12][13] This pathway is central to the biosynthesis of a vast array

of plant secondary metabolites.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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